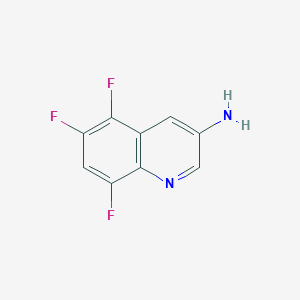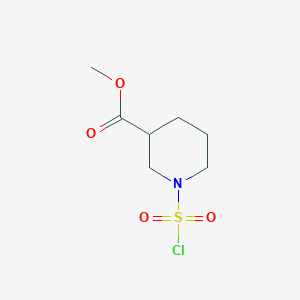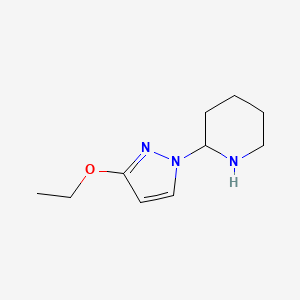
N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with an amine group and a 2,4,6-trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4,6-trimethylaniline with a suitable pyrazole derivative. One common method is the condensation of 2,4,6-trimethylaniline with 4-chloropyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, various nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-(2,4,6-trimethylphenyl)-1H-pyrazol-4-one.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a promising candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
作用機序
The mechanism of action of N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
- N-(2,4,6-Trimethylphenyl)-1H-pyrazol-3-amine
- N-(2,4,6-Trimethylphenyl)-1H-pyrazol-5-amine
- N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-carboxamide
Comparison: N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine is unique due to the position of the amine group on the pyrazole ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a distinct entity in the realm of heterocyclic chemistry.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
N-(2,4,6-trimethylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-8-4-9(2)12(10(3)5-8)15-11-6-13-14-7-11/h4-7,15H,1-3H3,(H,13,14) |
InChIキー |
BPSWJPPCJDLALO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC2=CNN=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)






![2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13218075.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13218081.png)




